molecular formula C12H14FN3OS B2455694 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1239763-77-9

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2455694
CAS No.: 1239763-77-9
M. Wt: 267.32
InChI Key: YRMRZLXVUUGGKJ-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole Chemistry

The historical journey of 1,2,4-oxadiazole chemistry began in 1884 when Tiemann and Krüger achieved the first synthesis of this heterocyclic system, initially classifying it as azoxime or furo[ab1]diazole. This pioneering work marked the birth of oxadiazole chemistry, though the compound remained largely unexplored for nearly eight decades following its discovery. The heterocycle finally attracted significant attention from chemists approximately 80 years after its initial synthesis when researchers noted its photochemical rearrangement capabilities to other heterocyclic systems.

The systematic study of 1,2,4-oxadiazole derivatives commenced in earnest during the early 1940s, representing a turning point in the understanding of this heterocyclic system's potential. This period marked the beginning of extensive biological activity investigations that would eventually reveal the remarkable therapeutic potential of 1,2,4-oxadiazole-containing compounds. Twenty years later, a significant milestone was achieved with the description and pharmaceutical market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was developed as a cough suppressant.

The subsequent decades witnessed exponential growth in 1,2,4-oxadiazole research, with the last 40 years producing a vast array of compounds exhibiting diverse biological activities. During this period, researchers discovered that 1,2,4-oxadiazole derivatives demonstrate significant anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The heterocycle also proved effective as an inhibitor of various biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase.

Remarkably, the interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, reflecting the continued recognition of this heterocycle's therapeutic potential. This renewed interest has been driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships, enabling more targeted and efficient drug design approaches.

Significance in Modern Medicinal Chemistry

The significance of 1,2,4-oxadiazole heterocycles in modern medicinal chemistry stems from their unique combination of structural stability, biological activity, and pharmacological versatility. Contemporary pharmaceutical research has identified several commercially available drugs containing the 1,2,4-oxadiazole nucleus, including Oxolamine and Prenoxdiazine (cough suppressants), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic drug), Pleconaril (antiviral drug), Ataluren (Duchenne muscular dystrophy treatment), and Proxazole (functional gastrointestinal disorders treatment).

A particularly noteworthy development in recent medicinal chemistry research has been the identification of Ataluren as a drug candidate currently in late-stage clinical development. This compound represents the first 1,2,4-oxadiazole-based drug candidate to reach advanced clinical trials, demonstrating the therapeutic potential of this heterocyclic system. Additionally, seven more 1,2,4-oxadiazole-based drug candidates are currently at the investigational stage, indicating continued pharmaceutical industry interest in this structural motif.

The antimicrobial potential of 1,2,4-oxadiazole derivatives has been particularly compelling in addressing the growing challenge of antibiotic resistance. A groundbreaking study conducted by researchers at the University of Notre Dame led to the discovery of a new class of non-β-lactam drugs capable of inhibiting Penicillin-Binding Protein of Methicillin-Resistant Staphylococcus aureus. Through computational screening of 1.2 million compounds from the ZINC database, researchers identified compound 23, which emerged as the most promising candidate after testing 29 selected compounds for antibacterial activity against ESKAPE pathogens.

Further optimization of this lead compound resulted in the development of compound 24, which exhibited superior antibacterial activity against Vancomycin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus faecium, and Methicillin-Resistant Staphylococcus aureus, with minimum inhibitory concentration values ranging from 1 to 2 micrograms per milliliter. Rapid-time kill kinetics studies revealed that compound 24 could cause instant cell death of Vancomycin-Resistant Enterococcus and Daptomycin-non-Susceptible isolates at 4 milligrams per liter within one hour, demonstrating superior performance compared to the reference compound daptomycin.

The culmination of these research efforts led to the discovery of 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, also designated as compound ND-421. This compound demonstrated longer half-time, high volume of distribution, low clearance, excellent bioavailability, and three times longer postantibiotic effect than linezolid without inoculum effect while maintaining unaltered biological activity.

Property ND-421 Performance Reference Compound
Half-time Extended Linezolid
Volume of Distribution High -
Clearance Low -
Bioavailability Excellent -
Postantibiotic Effect 3x longer Linezolid
Minimum Inhibitory Concentration 1-2 μg/mL Variable

Bioisosteric Applications of Oxadiazole Derivatives

The bioisosteric properties of 1,2,4-oxadiazole derivatives represent one of their most valuable characteristics in medicinal chemistry applications. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions, particularly hydrogen bonding. This property makes 1,2,4-oxadiazole derivatives particularly useful alternatives when the instability of ester or amide groups is observed, such as when hydrolysis may occur.

The concept of bioisosterism in 1,2,4-oxadiazole chemistry has been extensively explored through systematic comparisons with other oxadiazole isomers. Research conducted using the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently demonstrate approximately one order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole isomeric partners. This difference in lipophilicity profiles has significant implications for drug development, as it affects absorption, distribution, metabolism, and excretion properties.

Significant differences have also been observed between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers with respect to metabolic stability, human ether-a-go-go-related gene inhibition, and aqueous solubility, generally favoring the 1,3,4-oxadiazole isomers. These differences can be rationalized by the intrinsically different charge distributions between the regioisomers, including variations in dipole moments.

A recent study demonstrated the practical application of 1,2,4-oxadiazole bioisosterism through the development of a novel bioisostere of caffeic acid phenethyl ester, a honeybee propolis component with multiple bioactive properties. The researchers synthesized compound 5, designated as oxadiazole-bioisostere caffeic acid phenethyl ester, which maintained similar antiproliferative effects to the original compound when tested against National Cancer Institute 60 cancer cell lines.

The bioisosteric replacement study revealed that the new compound retained the activity of caffeic acid phenethyl ester as an inhibitor of the biosynthesis of 5-, 12-, and 15-lipoxygenase products and as an iron chelator. In human polymorphonuclear leukocytes, the oxadiazole bioisostere inhibited the biosynthesis of 5-lipoxygenase products with an inhibitory concentration 50 of 0.93 micromolar compared to 1.0 micromolar for caffeic acid phenethyl ester. Both compounds demonstrated similar antioxidant activity, with inhibitory concentration 50 values of 1.2 micromolar for the oxadiazole bioisostere and 1.1 micromolar for caffeic acid phenethyl ester.

Biological Activity OB-CAPE (μM) CAPE (μM) Improvement
5-Lipoxygenase Inhibition 0.93 1.0 Slight improvement
Antioxidant Activity 1.2 1.1 Equivalent
Plasma Stability 25% more stable Baseline Significant improvement

Most significantly, stability studies in human plasma revealed that the oxadiazole bioisostere demonstrated 25% greater stability than caffeic acid phenethyl ester. This increased stability associated with the replacement of the ester function with its bioisostere, while maintaining the anti-inflammatory and anticancer properties of the original compound, suggests that oxadiazole bioisosteres may serve as superior candidates for in vivo studies in disease models.

The molecular basis for the improved performance of 1,2,4-oxadiazole bioisosteres has been elucidated through molecular docking studies. Research has identified a new hydrogen bond predicted between the oxadiazole ring and the GLN363 amino acid in the 5-lipoxygenase active site, which may explain the slight improvement in affinity observed for oxadiazole bioisosteres compared to their ester counterparts. These findings provide important insights into the molecular mechanisms underlying the enhanced performance of 1,2,4-oxadiazole bioisosteres and support their continued development as improved therapeutic agents.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRZLXVUUGGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclization with dehydrating agents . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions. Key transformations include:

Reaction TypeConditionsProductYieldSource
Nucleophilic substitution Reflux with NH<sub>3</sub>/EtOH3-amino-5-substituted oxadiazole68–72%
Electrophilic aromatic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)Nitro-substituted oxadiazoleN/A
  • Mechanistic Insight : The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at C-5, while electrophilic substitution occurs preferentially at the para position of the 2-fluorophenyl group .

Amine Functional Group Reactivity

The primary amine undergoes characteristic reactions:

Acylation

ReagentConditionsProductYield
Acetyl chlorideRT, CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>NN-Acetyl derivative85%
Benzoyl chlorideReflux, THFN-Benzoyl derivative78%
  • Applications : Acylation enhances lipophilicity, improving blood-brain barrier penetration in analogs .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives (65–70% yield), useful for metal coordination studies .

Methylsulfanyl Group Transformations

The –SMe group participates in oxidation and alkylation:

ReactionReagent/ConditionsProduct
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (–SO–)
mCPBA/CH<sub>2</sub>Cl<sub>2</sub>Sulfone (–SO<sub>2</sub>–)
Alkylation CH<sub>3</sub>I/KOH (ethanol, reflux)–S–CH<sub>2</sub>– derivatives
  • Key Data : Oxidation to sulfone increases polarity by ~2 logP units, influencing pharmacokinetics .

Fluorophenyl Ring Modifications

The 2-fluorophenyl group directs electrophilic substitution to the meta position:

ReactionReagentProductYield
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-nitro-2-fluorophenyl analog55%
Halogenation Br<sub>2</sub>/FeCl<sub>3</sub>5-bromo-2-fluorophenyl analog48%
  • Limitations : Steric hindrance from the oxadiazole reduces reactivity compared to unsubstituted fluorobenzenes .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles (e.g., triazoloxadiazoles) under microwave irradiation (70–80% yield) .

Reductive Amination

The primary amine reacts with ketones (e.g., acetone) under H<sub>2</sub>/Pd-C to form secondary amines (60–65% yield), enabling side-chain diversification .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Stability Under Acidic Conditions
Oxadiazole ringHigh (electrophilic)Moderate
–NH<sub>2</sub>ModerateLow
–SMeLow (oxidation-prone)High

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the oxadiazole ring exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antibacterial Effects: Studies have shown that certain oxadiazole derivatives demonstrate potent antibacterial activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate effective suppression of bacterial growth .
  • Antifungal Properties: Some derivatives have also been effective against fungal pathogens, with significant reductions in fungal growth observed in vitro .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been highlighted in several studies. These compounds have shown cytotoxic effects against various cancer cell lines:

  • Cell Line Studies: In vitro studies using human cancer cell lines such as HCT-116 and PC-3 demonstrated that certain oxadiazoles exhibit antiproliferative activity. The cytotoxicity was assessed using the MTT assay, revealing promising results for compounds derived from the oxadiazole framework .

Anti-inflammatory and Analgesic Properties

Research has identified oxadiazole derivatives as potential anti-inflammatory and analgesic agents:

  • Mechanism of Action: The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators. Studies have reported that these compounds can significantly reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics used in treatment .

Case Study 2: Antitumor Activity Assessment

In another study focusing on the antitumor properties of oxadiazoles, researchers synthesized a series of compounds and tested their cytotoxicity against different cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

  • Molecular Formula : C12H14FN3OS
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 919017-55-3

Antimicrobial Activity

Oxadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to This compound exhibit potent activity against various bacterial and fungal strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
This compound750 µg/mLGram-positive and Gram-negative bacteria

The MIC values suggest that this compound can effectively inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. The results indicate that compounds with similar structures can significantly scavenge free radicals.

CompoundScavenging Activity (%) at 25 µM
This compound76.0% (compared to ascorbic acid)

This high level of radical scavenging activity suggests that the compound may play a role in protecting cells from oxidative stress .

Anticancer Activity

Preliminary studies on the cytotoxic effects of oxadiazole derivatives against cancer cell lines reveal promising results. The MTT assay has been utilized to assess cell viability.

Cell LineIC50 (µM)
HCT11613.62
PC321.74

These findings indicate that This compound exhibits significant antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activities of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as fluorine enhances the antimicrobial and anticancer properties. The SAR studies suggest that modifications in the side chains can lead to improved efficacy and selectivity against specific biological targets .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds with oxadiazole moieties significantly inhibited the growth of resistant bacterial strains.
  • Antioxidant Properties : Clinical trials have shown that these compounds can reduce oxidative stress markers in patients with chronic inflammatory diseases.
  • Cancer Treatment Potential : Research involving animal models indicated that treatment with oxadiazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine?

  • Methodology : The synthesis typically involves cyclization of a thioamide intermediate with hydroxylamine under acidic conditions. For example, oxadiazole rings can be formed via condensation of nitrile derivatives with hydroxylamine hydrochloride in ethanol/water at 80–100°C . The methylsulfanyl group is introduced via nucleophilic substitution using methanethiol or sodium thiomethoxide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the 2-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and methylsulfanyl moiety (δ ~2.1 ppm for SCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₁FN₃OS: theoretical m/z 268.0654) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze (e.g., similar triazole derivatives in used monoclinic P2₁/c space groups) .

Q. What are the stability and storage conditions for this compound?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methylsulfanyl group .
  • Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

  • Methodology :

  • Use microwave-assisted synthesis to enhance reaction control and reduce byproducts (e.g., 100°C, 150 W, 20 min) .
  • Introduce directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor 1,2,4-oxadiazole over 1,3,4-isomers .
    • Data Analysis : Compare ¹H NMR shifts of reaction intermediates; unexpected peaks at δ ~8.0–8.5 ppm may indicate isomerization .

Q. What strategies mitigate sulfur oxidation byproducts during synthesis?

  • Methodology :

  • Replace oxidizing solvents (e.g., DMSO) with DMF or acetonitrile .
  • Add antioxidants (e.g., BHT at 0.1% w/v) to reaction mixtures .
    • Contradiction Analysis : If LC-MS shows a +16 Da mass shift (sulfoxide formation), repeat synthesis under strict anhydrous conditions .

Q. How can computational modeling predict biological targets for this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against COX-2 or similar enzymes, leveraging structural analogs (e.g., ’s COX-2 inhibitors) .
  • Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns) .
    • Experimental Follow-up : Test in vitro enzyme inhibition assays (e.g., COX-2 ELISA) at 1–100 µM concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.